1,2,3,6,7,8-Hexahydro-as-indacen-4-amine 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443321
InChI: InChI=1S/C12H15N/c13-12-7-8-3-1-4-9(8)10-5-2-6-11(10)12/h7H,1-6,13H2
SMILES: C1CC2=CC(=C3CCCC3=C2C1)N
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine

CAS No.:

Cat. No.: VC13443321

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine -

Specification

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name 1,2,3,6,7,8-hexahydro-as-indacen-4-amine
Standard InChI InChI=1S/C12H15N/c13-12-7-8-3-1-4-9(8)10-5-2-6-11(10)12/h7H,1-6,13H2
Standard InChI Key IQEINQRHPWQUGN-UHFFFAOYSA-N
SMILES C1CC2=CC(=C3CCCC3=C2C1)N
Canonical SMILES C1CC2=CC(=C3CCCC3=C2C1)N

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The compound features a bicyclic system derived from indacene, a polycyclic hydrocarbon comprising two fused benzene rings. Partial saturation of the rings (hexahydro designation) introduces a mix of aromatic and aliphatic regions, influencing its electronic and steric properties. The amine group at position 4 enhances reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions .

Table 1: Molecular Properties of 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine

PropertyValueSource
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.25 g/mol
Melting Point82–84°C
Boiling Point323.4±42.0°C (predicted)
Density1.155±0.06 g/cm³
LogP2.827
SolubilityChloroform, DMSO, Ethyl Acetate

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with key signals corresponding to the amine proton (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.2 ppm) . Computational models predict a planar bicyclic core with the amine group adopting a equatorial conformation to minimize steric strain .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1,2,3,6,7,8-hexahydro-as-indacen-4-amine typically involves multi-step sequences starting from indene derivatives:

  • Friedel-Crafts Acylation: 2,3-Dihydro-1H-indene reacts with 3-chloropropionyl chloride under AlCl₃ catalysis to form 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one .

  • Cyclization: Treatment with concentrated H₂SO₄ induces cyclization, yielding a nitro-substituted intermediate .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine while saturating the rings .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1AlCl₃, CH₂Cl₂, 0°C → RT, 24 h85%
2H₂SO₄, 60°C, 72 h61%
3H₂ (50 psi), Pd/C, MeOH, 12 h62%

Industrial-Scale Production

Patent EP4479381A1 outlines optimized large-scale processes using continuous flow reactors to enhance yield (≥90%) and purity (≥99%). Critical parameters include solvent selection (toluene or acetonitrile) and controlled temperature gradients during cyclization .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) and limited aqueous solubility (0.1 mg/mL at pH 7.4) . Its LogP of 2.827 suggests favorable membrane permeability, aligning with its use in CNS-targeted therapeutics .

Stability Considerations

Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 48 h at 500 lux), necessitating storage at 2–8°C in amber vials . No significant hydrolysis is observed in pH 3–9 buffers over 72 h .

Pharmacological Applications

Role in NLRP3 Inflammasome Inhibition

1,2,3,6,7,8-Hexahydro-as-indacen-4-amine serves as the core structure for MCC950 (CRID3), a potent NLRP3 inhibitor . MCC950 blocks IL-1β maturation by preventing ASC speck formation, showing efficacy in murine models of multiple sclerosis (EAE) and cryopyrin-associated periodic syndromes (CAPS) .

Table 3: In Vitro Activity of MCC950 Derivatives

DerivativeIC₅₀ (NLRP3 Inhibition)Selectivity (vs. AIM2/NLRC4)
MCC95010 nM>1,000-fold
NT-024912 nM>800-fold
GDC-239415 nM>750-fold

Structure-Activity Relationships (SAR)

  • Amine Position: The 4-amine group is critical for hydrogen bonding with NLRP3’s ATP-binding domain .

  • Bicyclic Rigidity: Saturation of the indacene rings enhances conformational stability, improving target engagement .

  • Halogen Substitution: Iodo derivatives (e.g., 8-iodo analog) exhibit enhanced blood-brain barrier penetration but reduced aqueous solubility .

Emerging Research Directions

Neuroinflammatory Disorders

Recent studies highlight derivatives’ potential in Alzheimer’s disease, where NLRP3 activation correlates with amyloid-β plaque formation . In transgenic APP/PS1 mice, MCC950 reduced hippocampal IL-1β by 78% (p < 0.001) and improved cognitive scores .

Oncology Applications

Preliminary data suggest NLRP3 inhibition sensitizes cisplatin-resistant ovarian cancer cells (A2780-CP70), with synergy indices (CI) of 0.3–0.5 at 10 μM co-treatment .

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